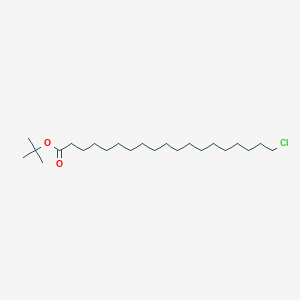

tert-Butyl 19-chlorononadecanoate

Description

tert-Butyl 19-chlorononadecanoate is a long-chain fatty acid ester featuring a tert-butyl group and a terminal chlorine substituent. Such compounds are often utilized as intermediates in organic synthesis, particularly in pharmaceuticals and polymer chemistry, where the tert-butyl group acts as a protecting moiety for carboxylic acids . The chlorine atom at the 19th carbon introduces electrophilic reactivity, enabling further functionalization.

Properties

Molecular Formula |

C23H45ClO2 |

|---|---|

Molecular Weight |

389.1 g/mol |

IUPAC Name |

tert-butyl 19-chlorononadecanoate |

InChI |

InChI=1S/C23H45ClO2/c1-23(2,3)26-22(25)20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-24/h4-21H2,1-3H3 |

InChI Key |

GQLFAHRSXNNGMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 19-chlorononadecanoate typically involves the esterification of 19-chlorononadecanoic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid resins, can also be employed to facilitate the esterification reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 19-chlorononadecanoate can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl hydroperoxide and other oxidation products.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the 19-chlorononadecanoate moiety can be substituted by nucleophiles, such as hydroxide ions, to form the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aqueous sodium hydroxide or other nucleophilic reagents.

Major Products Formed:

Oxidation: tert-Butyl hydroperoxide, tert-butyl alcohol.

Reduction: 19-hydroxynonadecanoate.

Substitution: 19-hydroxynonadecanoic acid.

Scientific Research Applications

Chemistry: tert-Butyl 19-chlorononadecanoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, this compound can be used to study the effects of long-chain fatty acid esters on cellular processes and membrane dynamics.

Medicine: While not directly used as a drug, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: In the industrial sector, this compound can be used as a plasticizer or as a precursor for the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of tert-butyl 19-chlorononadecanoate involves its interaction with cellular membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing the active 19-chlorononadecanoic acid, which can then interact with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

tert-Butyl 19-chlorononadecanoate belongs to a broader class of tert-butyl esters. Key comparisons include:

Stability and Handling

- This compound: Expected to exhibit high stability due to the bulky tert-butyl group, similar to the pyrrolidine carboxylate in , which remains stable under recommended storage conditions .

- Chlorinated vs. Non-Chlorinated Esters: The terminal chlorine increases polarity and susceptibility to nucleophilic substitution compared to non-halogenated tert-butyl esters (e.g., tert-butyl palmitate).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.